(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid
Description
(3H-Imidazo[4,5-b]pyridin-6-yl)boronic acid (CAS: 1374263-88-3) is a heterocyclic boronic acid derivative with the molecular formula C₆H₆BN₃O₂ and a molecular weight of 162.94 g/mol . Its IUPAC name is 1H-imidazo[4,5-b]pyridin-6-ylboronic acid, and it exists as a white-to-yellow solid. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic acid moiety, which facilitates the formation of carbon-carbon bonds in pharmaceutical and materials science applications .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)4-1-5-6(8-2-4)10-3-9-5/h1-3,11-12H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZQDXGXSCOWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N=CN2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another approach includes the reaction of pyridine-3,4-diamine with aldehydes .
Industrial Production Methods
Industrial production methods for (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group at the 6-position enables this compound to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or heteroaryl halides.
Key Reaction Example:
A representative synthesis of 9-azoindole-5-boronic acid via Suzuki coupling achieved a 72% yield under the following conditions :
| Parameter | Value/Detail |
|---|---|
| Catalyst | Tris(dibenzylideneacetone)dipalladium (0) |
| Ligand | Tricyclohexylphosphine |
| Base | Sodium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 115–120°C |
| Reaction Time | 24 hours |
This reaction exemplifies the compound’s utility in constructing complex heterocyclic frameworks.
Optimization Study for Suzuki Coupling :
Researchers systematically tested variables to optimize coupling efficiency between 6-bromo-2-phenylimidazo[4,5-b]pyridine and 4-nitrophenyl boronic acid:
| Variable Tested | Optimal Condition | Outcome |
|---|---|---|
| Solvent | Dioxane/water mixture | Higher conversion vs THF or DMF |
| Base | K₂CO₃ | Improved yield over Na₂CO₃ or CsF |
| Catalyst | PdCl₂(dppf) | Superior activity vs Pd(PPh₃)₄ |
| Heating Method | Microwave irradiation | Reduced reaction time (30 min vs 24 h) |
Microwave-assisted conditions significantly enhanced reaction efficiency, achieving >90% conversion in select cases.
Functionalization via Protecting Groups
The boronic acid group is often stabilized as a pinacol ester to prevent protodeboronation or side reactions. For example, the pinacol ester derivative (CAS 1254697-46-5) is commercially available and used in air-sensitive syntheses . Deprotection is typically achieved under mild acidic or aqueous conditions.
Stability and Handling Considerations
Scientific Research Applications
Medicinal Chemistry
The compound's boronic acid group enables it to form reversible interactions with diols and other nucleophiles, making it a valuable candidate in drug development. Its applications include:
- Kinase Inhibition : Derivatives of imidazo[4,5-b]pyridine have been explored for their ability to inhibit various kinases, including Aurora kinases. For instance, modifications at specific positions on the scaffold have led to compounds with potent inhibitory activities against cancer cell lines .
- Anticancer Activity : Studies have shown that (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid exhibits significant antiproliferative effects against several cancer cell lines, including human colon carcinoma cells. The IC50 values reported indicate strong potential for therapeutic use .
Chemical Biology
The compound serves as a tool for studying protein-protein interactions and other biological processes. Its ability to selectively target enzymes or receptors allows researchers to develop specific probes for various applications:
- Biochemical Pathways : Research indicates that this compound can influence enzyme activity and cellular signaling processes, making it essential for understanding complex biochemical pathways .
Synthetic Chemistry
In synthetic chemistry, this compound is utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This application is critical for forming complex organic molecules that are foundational in pharmaceuticals and advanced materials .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[4,5-b]pyridine | Lacks the boronic acid group | Primarily used as a scaffold in medicinal chemistry |
| Imidazo[4,5-c]pyridine | Different nitrogen atom positioning | Exhibits distinct chemical properties due to structural variations |
| Imidazo[1,2-a]pyridine | Isomeric structure with different ring arrangement | Offers different reactivity patterns compared to (3H-iMidazo...) |
The presence of the boronic acid group in this compound distinguishes it from its analogs by enhancing its reactivity and interaction capabilities with biological targets.
Case Studies
- Aurora Kinase Inhibitors : A study demonstrated that modifications on the imidazo[4,5-b]pyridine scaffold led to compounds with IC50 values as low as 0.087 μM against Aurora-A kinase. This highlights the compound's potential in developing targeted cancer therapies .
- Cytotoxicity Profiles : Research on various derivatives showed that certain compounds derived from this compound exhibited strong cytotoxicity against multiple cancer cell lines such as MCF7 and HepG2, indicating its broad applicability in oncology .
Mechanism of Action
The mechanism of action of (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid largely depends on its role in specific reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Stability
- This compound exhibits higher reactivity in Suzuki-Miyaura couplings compared to its pinacol ester analog (CAS: 1254697-46-5), which trades reactivity for enhanced air/moisture stability .
- The carboxylic acid derivative (CAS: 1019108-05-4) lacks coupling utility but serves as a precursor for amide/ester synthesis in drug design .
Structural Modifications
- Imidazo[1,2-a]pyridine-6-boronic acid (CAS: 913835-63-9) differs in ring annulation, leading to distinct electronic properties and solubility profiles .
Key Research Findings
- Purity and Availability : Commercial samples of this compound are typically 95% pure (Combi-Blocks: QW-5763), while American Elements offers ultra-high-purity grades (99.9%) for specialized applications .
- Stability Challenges : Unlike boronic esters, the free acid form is prone to protodeboronation under acidic conditions, necessitating careful handling .
Biological Activity
(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by an imidazo[4,5-b]pyridine core combined with a boronic acid functional group. This structure allows it to engage in specific interactions with biomolecules, making it a valuable tool for drug development and biological studies.
Synthesis
The synthesis of this compound typically involves the condensation of pyridine-2,3-diamine with carboxylic acids under oxidative conditions. This method optimizes yield and purity, allowing for the production of high-quality compounds suitable for biological testing.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly as a kinase inhibitor. For instance, derivatives of imidazo[4,5-b]pyridine have shown inhibition of various kinases associated with cancer progression. A notable study demonstrated that modifications at specific positions on the imidazo[4,5-b]pyridine scaffold led to significant inhibition of Aurora kinases, which are critical in cell cycle regulation. The compound's IC50 values against human colon carcinoma cells were reported as low as 0.15 μM, indicating potent antiproliferative effects .
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The boronic acid moiety allows reversible interactions with diols and other nucleophiles, influencing enzyme activity.
- Cell Signaling Modulation : The compound's interactions can alter cellular signaling pathways critical for tumor growth and survival .
Case Studies
- Aurora Kinase Inhibition : A study focused on a derivative of the compound showed effective inhibition of Aurora-A kinase with an IC50 value of 0.087 μM. This inhibition was associated with reduced cell growth in SW620 and HCT116 human colon carcinoma cells .
- Antiproliferative Activity : Another investigation evaluated various derivatives against multiple cancer cell lines, revealing IC50 values ranging from 1.45 to 4.25 μM across different cell types. These findings highlight the compound's broad-spectrum anticancer activity .
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Imidazo[4,5-b]pyridine | Lacks the boronic acid group | Primarily a scaffold in medicinal chemistry |
| Imidazo[4,5-c]pyridine | Different nitrogen positioning | Exhibits distinct chemical properties |
| Imidazo[1,2-a]pyridine | Isomeric structure | Offers different reactivity patterns |
The presence of the boronic acid group in this compound distinguishes it from similar compounds by enabling diverse interactions that are crucial for therapeutic applications.
Future Directions
Given its promising biological activity and structural versatility, further research is warranted to explore:
- Targeted Drug Development : Utilizing this compound as a lead compound for developing targeted therapies against specific cancers.
- Mechanistic Studies : Investigating the detailed mechanisms underlying its interactions with various biomolecules to optimize its efficacy and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3H-Imidazo[4,5-b]pyridin-6-yl)boronic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors or halogenated intermediates. For example, brominated imidazo[4,5-b]pyridine derivatives (e.g., 6-bromo-3H-imidazo[4,5-b]pyridine) can undergo borylation using bis(pinacolato)diboron (B2Pin2) under palladium catalysis. Purity optimization requires careful control of reaction conditions (e.g., temperature, catalyst loading) and post-synthesis purification via column chromatography or recrystallization. Evidence from analogous compounds suggests using anhydrous solvents and inert atmospheres to minimize boronic acid decomposition .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this boronic acid?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for structural confirmation, with ¹¹B NMR specifically identifying boronic acid functionality. X-ray crystallography using programs like SHELXL (for small-molecule refinement) can resolve stereochemical ambiguities. For example, SHELX-based refinement has been widely applied to imidazo-pyridine derivatives to confirm bond angles and torsional strain .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The boronic acid moiety enables its use as a key intermediate in Suzuki couplings to generate biaryl structures, which are prevalent in drug discovery. For instance, imidazo[4,5-b]pyridine derivatives have been patented as GABA receptor modulators and complement factor B inhibitors, highlighting their potential in neuropathic pain and ophthalmic disease research .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacological activity data for imidazo[4,5-b]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from off-target interactions or metabolic instability. To resolve this, employ orthogonal assays (e.g., radioligand binding vs. functional cell-based assays) and structure-activity relationship (SAR) studies. For example, modifying the boronic acid’s substituents (e.g., aryl groups) can enhance selectivity, as demonstrated in estrogen receptor modulator studies .
Q. What experimental design considerations are critical for optimizing cross-coupling reactions involving this boronic acid?
- Methodological Answer : Key factors include:
- Catalyst selection : Pd(PPh3)4 or SPhos Pd G3 for sterically hindered substrates.
- Solvent system : Tetrahydrofuran (THF)/water mixtures to stabilize the boronic acid.
- Base choice : K2CO3 or Cs2CO3 to maintain pH without degrading sensitive functional groups.
- Reaction monitoring : Use LC-MS to track intermediate formation and minimize side reactions like protodeboronation .
Q. How does the electronic environment of the imidazo[4,5-b]pyridine core influence boronic acid reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro or halogens) on the core reduce boronic acid’s nucleophilicity, slowing coupling rates. Computational studies (DFT calculations) can predict reactivity trends. For example, substituents at the 2-position of the imidazo ring may sterically hinder the boron center, necessitating bulky ligands in catalytic systems .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Boronic acids often form anhydrous or hydrated polymorphs, complicating crystallization. Use slow vapor diffusion with aprotic solvents (e.g., dichloromethane/hexane) and additives like crown ethers to stabilize the crystal lattice. SHELXD and SHELXE programs are recommended for solving complex structures with twinning or high mosaicity .
Q. How can researchers ensure safe handling and storage of this boronic acid given its potential hazards?
- Methodological Answer :
- Storage : Under nitrogen at –20°C in amber vials to prevent oxidation and moisture uptake.
- Handling : Use gloveboxes for air-sensitive steps and conduct risk assessments for boronic acid toxicity (e.g., respiratory irritation). Safety protocols from analogous compounds recommend emergency rinsing with PBS buffer for skin/eye exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
